2-[(2-methylbenzyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound features a combination of aromatic rings, sulfur, and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-methylbenzyl chloride with thiourea to form 2-{[(2-METHYLPHENYL)METHYL]SULFANYL} intermediate. This intermediate is then reacted with 4-(THIETAN-3-YLOXY)benzaldehyde in the presence of hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
- 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its specific substitution pattern and the presence of the thietan-3-yloxy group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N2O2S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N2O2S2/c1-15-4-2-3-5-17(15)11-25-14-20(23)22-21-10-16-6-8-18(9-7-16)24-19-12-26-13-19/h2-10,19H,11-14H2,1H3,(H,22,23)/b21-10+ |
InChI Key |
LNTHVFUACHZPIC-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3 |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)OC3CSC3 |
Origin of Product |
United States |
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